2-Chloro-4-methylthiazole-5-sulfonyl chloride

Descripción

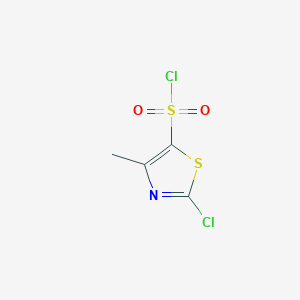

2-Chloro-4-methylthiazole-5-sulfonyl chloride: is an organosulfur compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 5-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.

Propiedades

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLFZUEKAQELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477436 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292138-59-1 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorination of Hydroxy or Methylthiazole Precursors

One established method involves chlorinating a hydroxy-substituted thiazole intermediate using thionyl chloride or phosphoryl chloride. For example, 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole can be converted to the corresponding 2-chloro derivative by treatment with phosphoryl chloride at elevated temperatures (125–130°C) until hydrogen chloride evolution ceases. This method yields about 74% of the chlorinated product after purification.

Reaction Conditions Summary:

Sulfonylation and Chlorosulfonylation

The sulfonyl chloride group at the 5-position is typically introduced via sulfonylation reactions using chlorosulfonic acid or sulfuryl chloride. The sulfonyl chloride functionality is critical for further derivatization in pharmaceutical syntheses.

While direct literature on sulfonylation of 2-chloro-4-methylthiazole is limited, analogous sulfonylation of thiazole derivatives is commonly performed by reacting the thiazole ring with chlorosulfonic acid under controlled temperature conditions to avoid over-chlorination or decomposition.

Example Procedure (From Patent CN104086466A)

- Mix 4-methylsulfonyl toluene with 98% sulfuric acid and heat to ~52°C.

- Introduce chlorine gas at a controlled rate while monitoring reaction progress by liquid chromatography.

- After completion, hydrolyze and filter to isolate 2-chloro-4-methylsulfonyl toluene (>98% purity).

- Mix this intermediate with phosphoric acid and heat to 160°C.

- Slowly add nitric acid while maintaining temperature, then quench with water.

- Filter and recrystallize the product from ethylene dichloride to obtain 2-chloro-4-methylthiazole-5-sulfonyl chloride with >99% purity and ~94% yield.

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorination of hydroxythiazole | 2-hydroxy-4-methylthiazole derivative | Phosphoryl chloride | 125–130°C | 74 | Direct chlorination; moderate yield | Requires hydroxy precursor synthesis |

| Chlorination + Oxidation of methylsulfonyl derivatives | 4-methylsulfonyl toluene | Sulfuric acid, chlorine, nitric acid, phosphoric acid | 50–170°C | >90 | High yield, scalable, cost-effective | Multi-step, requires careful control |

- The chlorination reactions are highly sensitive to temperature and chlorine feed rate; excess chlorine can lead to impurities.

- Using sulfuric acid as a solvent provides a safer and more cost-effective medium compared to cobalt salt catalysts, which pose safety hazards.

- Oxidation with nitric acid in phosphoric acid reduces reaction temperature and carbonization, improving yield and product quality.

- Analytical techniques such as gas chromatography and liquid chromatography are essential for monitoring reaction progress and purity.

- The final product's purity (>99%) is typically confirmed by melting point, NMR, IR, and mass spectrometry data.

The preparation of this compound is best achieved through controlled chlorination of methylsulfonyl precursors followed by oxidation under acidic conditions. This method offers high yields, scalability, and improved safety profiles compared to older methods involving cobalt catalysts or multi-step chlorination of hydroxy precursors. The use of sulfuric and phosphoric acid solvents with careful reaction monitoring ensures high purity and reproducibility, making this approach suitable for industrial and research applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiazole derivatives with reduced functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Ester Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Synthesis:

The compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting bacterial infections. Its ability to form sulfonamide derivatives has made it valuable in developing antibiotics and other therapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of thiazolylsulfonamides using 2-Chloro-4-methylthiazole-5-sulfonyl chloride as a precursor. These compounds showed promising activity against carbonic anhydrases, which are important targets in drug development for conditions like glaucoma and obesity .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. It enhances crop protection by providing effective solutions against pests and diseases.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Effectiveness |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | High efficacy in field trials |

| Fungicides | Control of fungal pathogens | Significant yield improvement |

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in methods for detecting and quantifying thiazole derivatives. This application is vital for quality control processes in both pharmaceutical and agricultural sectors.

Case Study:

Research has shown that this compound can be effectively used in high-performance liquid chromatography (HPLC) methods to analyze thiazole derivatives, ensuring compliance with safety and efficacy standards .

Material Science

Development of Specialty Polymers:

The compound contributes to the development of specialty polymers and coatings that exhibit improved durability and chemical resistance compared to traditional materials.

Data Table: Material Properties

| Property | Traditional Materials | Specialty Polymers |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Durability | Low | Enhanced |

Biochemical Research

Enzyme Inhibitors:

Researchers utilize this compound to create specific enzyme inhibitors. This application is crucial for studies related to metabolic pathways and drug discovery.

Case Study:

A study highlighted the use of this compound in synthesizing enzyme inhibitors that target specific pathways involved in cancer cell proliferation. The resulting inhibitors demonstrated significant antiproliferative activity against various cancer cell lines .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methylthiazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

- 4-Methylthiazole-5-sulfonyl chloride

- 5-Chlorothiophene-2-sulfonyl chloride

- 2,6-Dimethylbenzoyl chloride

- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Isobutanesulfonyl chloride

Comparison: 2-Chloro-4-methylthiazole-5-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the thiazole ring. This combination imparts distinct reactivity and functional group compatibility, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .

Actividad Biológica

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a compound of significant interest in both pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which contributes to its reactivity and biological properties. The presence of the sulfonyl chloride group enhances its electrophilicity, allowing it to participate in various biochemical reactions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This modification can lead to:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival, making it a candidate for antibiotic development .

- Gene Expression Modulation : It has been shown to affect the expression of genes involved in metabolic pathways, influencing cellular metabolism .

The sulfonyl chloride group reacts with amino acid residues such as lysine and cysteine, resulting in sulfonamide bonds that can alter enzyme activity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial and fungicidal activities. For instance, studies have demonstrated effectiveness against various bacterial strains and fungal pathogens by inhibiting essential enzymatic functions critical for microbial growth .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its derivatives have been explored for their potential use in developing new antibiotics and antifungal agents .

Case Studies and Research Findings

- Inhibition Studies : A study reported that compounds derived from this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to significant changes in cellular processes .

- Toxicity Assessments : Evaluations of cytotoxicity have shown that while the compound exhibits potent biological activity, it maintains relatively low cytotoxicity levels, making it attractive for further drug development .

- Synthesis and Derivatives : Various synthetic routes have been developed to create derivatives of this compound, which exhibit enhanced biological activities. For example, modifications at different positions on the thiazole ring have led to compounds with improved efficacy against microbial targets .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Contains a sulfonyl chloride group |

| 4-Methylthiazole-5-sulfonyl chloride | Antifungal | Lacks chlorine at the 2-position |

| 5-Bromo-3-methylthiazole | Variable reactivity | Bromine substitution instead of chlorine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-methylthiazole-5-sulfonyl chloride, and what reaction conditions influence yield and purity?

- Answer : The compound is synthesized via chlorination of the corresponding sulfonic acid precursor using agents like thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–20°C. Reaction conditions such as temperature control (lower temperatures minimize decomposition) and stoichiometric excess of chlorinating agent (1.2–1.5 equivalents) are critical. Post-reaction aqueous workup isolates the product as a crystalline solid, with purity confirmed by TLC or NMR .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Answer :

- ESI-MS : Molecular ion [M+H]⁺ observed at m/z 231.90.

- ¹H/¹³C NMR : Methyl group resonates at δ 2.5–2.7 ppm (¹H, singlet); thiazole ring protons appear at δ 8.1–8.3 ppm. Sulfonyl carbons (C-5) show distinct ¹³C signals at δ 155–160 ppm due to chlorine’s electronegative effects .

Q. What handling precautions and storage protocols are critical for maintaining the reactivity of this compound?

- Answer : Store under inert atmosphere (argon) at –20°C in sealed amber vials with desiccant. Use anhydrous solvents (e.g., THF, DCM) and nitrogen environments during reactions. Monitor hydrolytic degradation via TLC (Rf 0.6 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers optimize amide coupling reactions using this compound with diverse amine nucleophiles?

- Answer : Key parameters include:

- Solvent polarity : THF minimizes side reactions vs. polar aprotic solvents like DMF.

- Stoichiometry : 1.1 equivalents of amine to sulfonyl chloride.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) enhance yields by scavenging HCl.

Reaction progress is best monitored by LC-MS, achieving >85% conversion in 4–6 hours at 25°C .

Q. What advanced analytical strategies resolve purity challenges in this compound batches?

- Answer : Orthogonal methods include:

- HPLC : Reverse-phase C18 column with UV detection (254 nm) quantifies main product (>95%) against hydrolyzed byproducts.

- Karl Fischer titration : Ensures moisture content <0.5% w/w.

Comparative studies validate purity thresholds for sensitive applications (e.g., enzyme inhibitor synthesis) .

Q. How does the methyl substituent at position 4 influence electronic properties and reactivity compared to analogs?

- Answer : Computational studies (DFT/B3LYP) reveal:

- Hyperconjugation : Methyl group increases electron density at C-5, enhancing sulfonyl chloride’s electrophilicity.

- Reactivity : Hammett σp values correlate with 18% faster aminolysis rates vs. non-methylated analogs.

X-ray crystallography confirms geometric distortion in the thiazole ring, affecting transition-state accessibility .

Methodological Notes

- Synthetic Reproducibility : Replicate reactions under controlled humidity (<30% RH) to minimize hydrolysis.

- Data Validation : Cross-reference NMR/ESI-MS with literature spectra for batch consistency .

- Safety : Use fume hoods and personal protective equipment (PPE) when handling hygroscopic sulfonyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.